molecular formula C22H26N4O4S B11201061 5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11201061
M. Wt: 442.5 g/mol
InChI Key: BTRUJQDBQQNZOJ-UHFFFAOYSA-N
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Description

5-(N-(4-Ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a sulfamoyl bridge linking the pyrazole core to a 4-ethoxyphenyl group and a carboxamide moiety connected to a 3-isopropylphenyl substituent. This structure combines aromatic, sulfonamide, and carboxamide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-5-30-19-11-9-17(10-12-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-18-8-6-7-16(13-18)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)

InChI Key

BTRUJQDBQQNZOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and facilitate the separation of the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs. Sulfonyl/Sulfanyl Groups : The target compound’s sulfamoyl group (N-linked) contrasts with methylsulfanyl () or sulfonamide (LMM5) groups, which may alter hydrogen-bonding capacity and target selectivity .

Physicochemical Properties

Melting points (mp) and spectral data provide insights into stability and purity:

Compound Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Target Compound Not reported Not available
3a () 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: [M+H]+ 403.1
5-(4-Chlorophenyl)... () Not reported X-ray diffraction confirmed planar pyrazole-carboxamide core
LMM5 () Not reported Antifungal activity at µM concentrations

The absence of mp data for the target compound limits direct comparisons, but its structural complexity suggests higher hydrophobicity than 3a–3p due to the isopropyl group .

Biological Activity

The compound 5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N4O3S
  • Molecular Weight : 396.49 g/mol

Structural Overview

The compound features a pyrazole ring, a sulfonamide group, and various aromatic substituents that contribute to its biological activity. The presence of the ethoxy and isopropyl groups may enhance lipophilicity, potentially affecting absorption and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : The pyrazole ring can interact with multiple receptors, modulating signaling pathways that affect cellular responses.

Pharmacological Effects

Research indicates that derivatives of pyrazoles exhibit a range of pharmacological activities:

  • Anti-inflammatory Properties : Certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Some studies have indicated that compounds similar to this pyrazole derivative can induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines .
  • Antimicrobial Effects : The compound may also exhibit fungicidal properties against various pathogens, as evidenced by studies on similar structures .

In Vitro Studies

A study on related pyrazole compounds demonstrated significant inhibition of tumor cell growth in various cancer lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Research into the SAR of 5-amino-pyrazoles has revealed that modifications at specific positions on the pyrazole ring can enhance biological activity. For instance, substituents like sulfonamides have been associated with increased potency against inflammatory markers .

CompoundActivityReference
5-Amino-1-cyanoacetyl-3-(p-chlorophenyl)-pyrazoleInhibits growth in MCF-7, NCI-H460
5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methylAntitumor effects

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